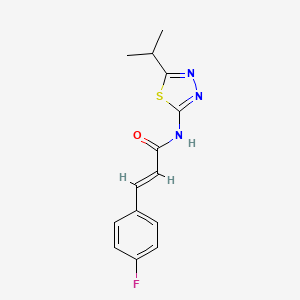

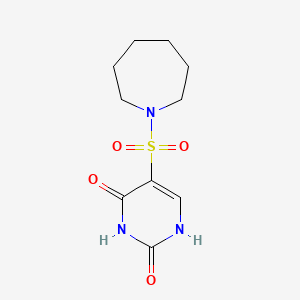

3-(4-氟苯基)-N-(5-异丙基-1,3,4-噻二唑-2-基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide" likely exhibits interest due to its structural features, combining a fluorophenyl group, a thiadiazole ring, and an acrylamide moiety. Such molecules are often explored for their potential biological activities and unique chemical properties, though specifics on applications are excluded as per your request.

Synthesis Analysis

Synthesis of similar compounds generally involves condensation reactions under basic conditions, with specific reagents contributing to the desired structural features. For instance, compounds with complex aromatic systems and heterocycles might be synthesized through multi-step reactions involving cyclization and substitution reactions, potentially starting from simple precursors like fluorobenzene derivatives, isopropylated thiadiazoles, and acryloyl chloride for the acrylamide functionality (Kuticheva et al., 2015).

科学研究应用

蛋白质荧光猝灭

丙烯酰胺是蛋白质中色氨酸荧光的强效猝灭剂,这一性质可用于研究蛋白质结构和动力学。猝灭机制涉及丙烯酰胺与色氨酸残基的激发态之间的物理接触,提供了对蛋白质中这些残基的暴露和环境的见解。该方法在监测蛋白质构象变化和与抑制剂的相互作用中具有应用,为生化和生物物理研究提供了有价值的工具 (Eftink & Ghiron, 1976)。

超分子化学

丙烯酰胺共聚物因其热敏和 pH 敏感特性而被开发出来,在超分子化学中具有应用。例如,N-(异丙基)丙烯酰胺与含有酚酞衍生物的共聚反应导致材料在响应温度和 pH 变化时发生可逆的颜色变化。此特性对于创建用于传感器、药物递送系统和环境监测的智能材料非常有用 (Fleischmann & Ritter, 2013)。

聚合物科学

带有恶唑啉侧基的光学活性聚丙烯酰胺的合成证明了立体规则性对旋光性质和手性识别的影响。这些材料在手性分离过程、光学器件中以及作为立体选择性催化的组分中具有潜在应用 (Lu et al., 2010)。

药物递送系统

聚(N-异丙基丙烯酰胺)因其热响应行为而被研究,使其成为受控药物递送系统的候选者。在特定条件下对 N-异丙基丙烯酰胺进行受控聚合可以产生具有精确分子量和结构的聚合物,这对于创建具有定制释放曲线药物递送系统至关重要 (Convertine et al., 2004)。

提高石油采收率

用咪唑啉和磺酸盐官能化的丙烯酰胺基共聚物在提高石油采收率方面显示出前景。这些共聚物表现出优异的增稠性能、剪切稳定性和耐盐性,使其适用于提高石油开采过程的效率 (Gou et al., 2015)。

属性

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3OS/c1-9(2)13-17-18-14(20-13)16-12(19)8-5-10-3-6-11(15)7-4-10/h3-9H,1-2H3,(H,16,18,19)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSZEMCLEURRKE-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)

![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)